2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide
Description
2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(CYCLOHEXYLMETHYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a cyclohexylmethyl group
Properties
Molecular Formula |
C19H23ClN4O2S |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide |
InChI |
InChI=1S/C19H23ClN4O2S/c20-14-6-8-15(9-7-14)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-13-4-2-1-3-5-13/h6-9,12-13H,1-5,10-11H2,(H,21,25)(H2,22,23,24,26) |
InChI Key |
HZDZFNZDXBARKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(CYCLOHEXYLMETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with an appropriate nucleophile.
Final Coupling: The final step involves coupling the thiazole derivative with the cyclohexylmethyl group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(CYCLOHEXYLMETHYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The thiazole ring and the chlorophenyl group are likely to play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-{[(4-BROMOPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(CYCLOHEXYLMETHYL)ACETAMIDE: Similar structure but with a bromine atom instead of chlorine.
2-(2-{[(4-METHOXYPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(CYCLOHEXYLMETHYL)ACETAMIDE: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(CYCLOHEXYLMETHYL)ACETAMIDE may confer unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. The combination of the thiazole ring and the chlorophenyl group may also result in unique electronic properties that are not present in similar compounds.
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